molecular formula C24H18ClN3O3S B11392884 5-chloro-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11392884
M. Wt: 463.9 g/mol
InChI Key: SYIOZSXFADKPIV-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuran and pyrimidine intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom and other functional groups allow for substitution reactions, typically using nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzofuran and pyrimidine rings, along with the functional groups, allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other benzofuran and pyrimidine derivatives, such as:

  • 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE
  • 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE

These compounds share structural similarities but differ in their functional groups and overall reactivity

Properties

Molecular Formula

C24H18ClN3O3S

Molecular Weight

463.9 g/mol

IUPAC Name

5-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H18ClN3O3S/c1-3-12-32-24-26-13-17(25)20(28-24)23(30)27-19-16-6-4-5-7-18(16)31-22(19)21(29)15-10-8-14(2)9-11-15/h3-11,13H,1,12H2,2H3,(H,27,30)

InChI Key

SYIOZSXFADKPIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)SCC=C

Origin of Product

United States

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